
(3,5-Di-t-butyl-4-(n-pentyloxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and ability to form carbon-carbon bonds. This specific compound is notable for its bulky tert-butyl groups and the presence of a pentyloxy substituent, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by the use of a catalyst or an activator such as iodine or a transition metal complex. The general reaction scheme can be represented as follows:
[ \text{ArBr} + \text{Zn} \rightarrow \text{ArZnBr} ]
where ArBr is 3,5-di-tert-butyl-4-(n-pentyloxy)bromobenzene.
Industrial Production Methods
On an industrial scale, the production of organozinc compounds like (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling the reagents safely.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its aryl group to other metals like palladium or nickel, which is useful in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, with conditions that may include bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the electrophile or metal involved. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide has several applications in scientific research:
Organic Synthesis: It is used in the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Pharmaceuticals: It may be involved in the synthesis of drug intermediates or active pharmaceutical ingredients.
Catalysis: It can serve as a reagent in catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism by which (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide exerts its effects typically involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as nucleophilic substitution or transmetalation. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the bulky tert-butyl and pentyloxy groups, making it less sterically hindered.
(3,5-di-tert-butylphenyl)zinc Bromide: Similar in structure but lacks the pentyloxy group, which can affect its reactivity.
(4-(n-Pentyloxy)phenyl)zinc Bromide: Similar but lacks the tert-butyl groups, which can influence its steric properties.
Uniqueness
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide is unique due to the combination of bulky tert-butyl groups and the pentyloxy substituent. This combination can influence its reactivity, stability, and the types of reactions it can undergo, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C19H31BrOZn |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
bromozinc(1+);1,3-ditert-butyl-2-pentoxybenzene-5-ide |
InChI |
InChI=1S/C19H31O.BrH.Zn/c1-8-9-10-14-20-17-15(18(2,3)4)12-11-13-16(17)19(5,6)7;;/h12-13H,8-10,14H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
IJGHPPZXKVJUDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


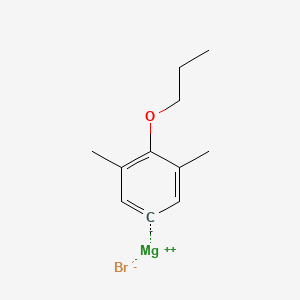
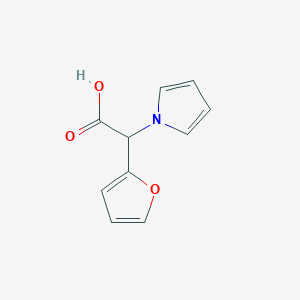

![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
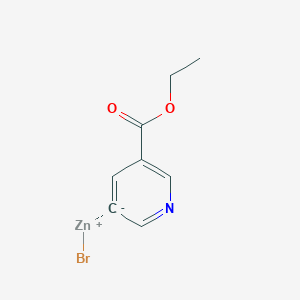
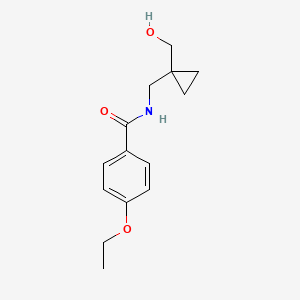
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
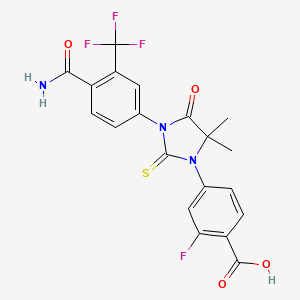
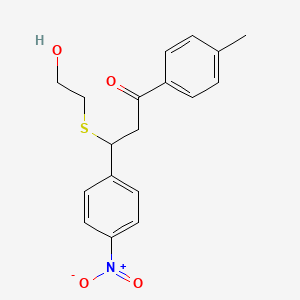


![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)

![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
